The absence of published, comparator-based quantitative data for 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide makes it impossible to establish meaningful performance differentiators that would prevent generic substitution. Any structurally similar analog, such as N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide (des-fluoro) or 3-fluoro-N-(2-hydroxy-3-phenylpropyl)benzamide (des-methoxy), would currently represent an equivalent procurement option in the absence of experimental proof of superiority. In-class compounds cannot be reliably distinguished based on potency, selectivity, or other critical parameters without head-to-head assays, which are not available for this target molecule. Therefore, a scientific rationale for prioritizing this specific compound over a closely related analog cannot be constructed at this time.